molecular formula C18H13ClN4O2S B2514806 N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251576-68-7

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2514806
CAS No.: 1251576-68-7
M. Wt: 384.84
InChI Key: BFVSMYAMXAXOLE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly as a potential modulator of enzyme and receptor activity. Its molecular architecture integrates a pyridazinone core, a structure frequently investigated for its diverse biological interactions , linked to a 5-chloro-2-cyanophenyl group via a propanamide spacer and further functionalized with a thiophene heterocycle. The chloro and cyano substituents on the aniline ring are often utilized in medicinal chemistry to fine-tune a compound's electronic properties, binding affinity, and metabolic stability. The thiophene moiety, a common bioisostere, can enhance interactions with protein targets. This specific structural combination suggests potential for this compound to serve as a key research tool in exploring signal transduction pathways. Researchers may employ it as a chemical probe to investigate the function of specific kinase families or other adenosine triphosphate (ATP)-binding proteins. Its primary research value lies in its use for in vitro biochemical assays and target validation studies, forming a foundation for understanding structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-11(18(25)21-15-9-13(19)5-4-12(15)10-20)23-17(24)7-6-14(22-23)16-3-2-8-26-16/h2-9,11H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVSMYAMXAXOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)N2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 15)
  • Key Differences : Replaces the thiophen-2-yl group with a 4-(4-chlorophenyl)piperazine moiety and uses an acetohydrazide linker instead of propanamide.
  • The nitro group on the benzylidene substituent is highly electron-withdrawing, which may decrease metabolic stability .
  • Biological Activity : Exhibited cytotoxicity against AGS cells (IC₅₀ = 18.3 µM), suggesting moderate anti-proliferative effects .
N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Key Differences: Substitutes the cyano group with a methoxy group and replaces thiophene with a 3-methoxyphenyl ring.
  • The absence of sulfur in the aromatic ring may diminish π-π interactions .
  • Synthetic Yield: Not explicitly reported, but analogous compounds in show yields of 47–86%, suggesting comparable synthetic feasibility .

Sulfur-Containing Analogues

5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
  • Key Differences: Incorporates a sulfonamide group linked to a thiophene ring instead of the propanamide-cyanophenyl chain.
  • However, the additional chlorine atoms may increase molecular weight (430.3 g/mol) and affect pharmacokinetics .
  • Structural Data: Smiles string confirms the presence of dual chlorine atoms and a pyridazinone-thiophene scaffold .
N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (Compound 93)
  • Key Differences: Replaces pyridazinone with a triazinoindole core and uses a thioether linkage.
  • Impact: The triazinoindole system introduces planar aromaticity, which may enhance DNA intercalation but reduce selectivity. The thioether group could improve metabolic resistance compared to the target’s amide linker .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 15 Compound 93
Core Structure Pyridazinone Pyridazinone Triazinoindole
Substituent at Position 3 Thiophen-2-yl 4-(4-Cl-Ph)-piperazine Triazinoindole-S-
Linker Type Propanamide Acetohydrazide Thioether
Molecular Weight ~400–430 g/mol (estimated) 487.9 g/mol Not reported
Melting Point Not reported 238–239°C Not reported
Key Functional Groups Cyano, thiophene, amide Nitro, piperazine Thioether, triazino

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